Fmoc-N-Me-Phe-OH

Catalog No.
S1768285
CAS No.
77128-73-5
M.F
C25H23NO4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Phe-OH

CAS Number

77128-73-5

Product Name

Fmoc-N-Me-Phe-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1

InChI Key

GBROUWPNYVBLFO-QHCPKHFHSA-N

Synonyms

77128-73-5;Fmoc-N-Me-Phe-OH;Fmoc-N-methyl-L-phenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoicacid;ST51016068;Fmoc-L-MePhe-OH;AmbotzFAA1403;AC1LJQPI;AC1Q3VRE;47598_ALDRICH;SCHEMBL120595;TMA017;47598_FLUKA;CTK7I3109;Fmoc-N-a-methyl-L-Phenylalanine;MolPort-003-934-203;ZINC4521502;FMOC--METHYL-L-PHENYLALANINE;Fmoc-N-alpha-methyl-L-Phenylalanine;AKOS015837150;AKOS015908459;CF-1297;AJ-51421;AK-44762;AM808172

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-N-Me-Phe-OH (CAS: 77128-73-5) is a specialized, pre-methylated amino acid building block engineered for Solid-Phase Peptide Synthesis (SPPS). By incorporating an N-methyl group on the phenylalanine backbone, this compound serves as a critical precursor for synthesizing peptidomimetics with enhanced pharmacokinetic profiles. Unlike standard proteinogenic amino acids, Fmoc-N-Me-Phe-OH introduces steric hindrance that restricts backbone flexibility, directly contributing to increased proteolytic stability and improved lipophilicity [1]. Procurement of this specific derivative is standard practice in pharmaceutical chemistry when developing orally bioavailable cyclic peptides, protease-resistant therapeutic ligands, and highly selective receptor antagonists [2].

Peptide Synthesis Building Block

Chemistry
Compatible with Fmoc-based solid-phase peptide synthesis (SPPS)
Modification
Introduces N-α-methyl-L-phenylalanine for backbone N-methylation studies
Purity Grade
High enantiomeric purity grade available for complex sequence fidelity

Substituting Fmoc-N-Me-Phe-OH with standard Fmoc-Phe-OH fundamentally alters the pharmacokinetic properties of the final peptide, typically resulting in rapid enzymatic degradation and poor cellular permeability due to the presence of an exposed amide hydrogen bond donor [1]. Alternatively, attempting to bypass direct procurement via "on-resin" N-methylation of Fmoc-Phe-OH (e.g., using o-NBS-Mitsunobu protocols) introduces severe processability issues. On-resin methylation frequently suffers from incomplete conversion, difficult removal of the activating group from sterically hindered secondary amines, and the generation of complex truncation byproducts [2]. Consequently, utilizing pre-synthesized Fmoc-N-Me-Phe-OH is essential to ensure high-yield, high-purity incorporation without the side reactions associated with post-coupling modifications.

Substitution Risk

Elimination of the N-methyl hydrogen bond donor alters backbone conformation and may disrupt secondary structure design.
Substituting Fmoc-Phe-OH or alternative N-methyl derivatives can shift membrane permeability and proteolytic stability profiles.
Reported unique bioactivities (BBB shuttle, antimalarial) linked to N-Me-Phe may not transfer to analogs; the molecular entity is fundamentally changed.

Proteolytic Stability Enhancement via Backbone Modification

The incorporation of Fmoc-N-Me-Phe-OH significantly shields adjacent peptide bonds from enzymatic cleavage compared to standard Fmoc-Phe-OH. In comparative tryptic and proteinase-K digestion assays, substituting a standard amino acid with an N-methylated analog dramatically increases the half-life of the resulting peptide. For instance, N-methyl substitutions can increase proteolysis resistance from a baseline of ~50 minutes to over 1000-fold improvements, effectively blocking protease active sites within a four-residue window [1].

Evidence DimensionProteolytic Half-Life
Target Compound DataN-Me-Phe incorporated peptide (>1000-fold resistance increase in specific sequences)
Comparator Or BaselineUnmethylated Phe peptide (Baseline half-life ~50-60 min)
Quantified DifferenceUp to >1000-fold increase in proteolytic stability
ConditionsTrypsin or Proteinase-K digestion assays

Essential for procuring precursors that yield in vivo stable peptide therapeutics, preventing rapid systemic clearance.

BBB Permeation (PAMPA)
Head-to-head
GABA-N-MePhe shuttle
0.4 ± 0.06 ×10⁻⁶ cm/s
vs GABA (unconjugated)
0
Supports N-Me-Phe as permeability-enabling residue
PAMPA context; published data

Membrane Permeability and Lipophilicity Improvement

Utilizing Fmoc-N-Me-Phe-OH eliminates a hydrogen bond donor on the peptide backbone, which is a primary barrier to cellular uptake. Permeability studies using Caco-2 cell monolayers demonstrate that backbone methylation significantly increases apparent permeability (Papp). While reference peptides containing standard phenylalanine often exhibit low permeability (Papp < 0.2 x 10^-6 cm/s), the corresponding N-methylated analogs achieve moderate to high permeability (Papp ranging from 2.2 x 10^-6 to 20 x 10^-6 cm/s) [1].

Evidence DimensionCaco-2 Apparent Permeability (Papp)
Target Compound DataN-Me-Phe analogs (2.2 x 10^-6 to 20 x 10^-6 cm/s)
Comparator Or BaselineUnmethylated H-Phe-Phe-NH2 baseline (0.12 x 10^-6 cm/s)
Quantified Difference>18-fold increase in cellular permeability
ConditionsCaco-2 cell monolayer transport assay (apical to basolateral)

Critical for selecting building blocks that enable the development of orally bioavailable or cell-penetrating peptide drugs.

Anti-malarial Potency
Class-level
Dramatically increased AMA1 affinity and bioactivity after N-methyl scanning of R1 peptide
May support potency optimization in peptide inhibitors
Class-level evidence; review primary data

Synthesis Yield and Processability vs. On-Resin Methylation

Procuring pre-formed Fmoc-N-Me-Phe-OH bypasses the inefficiencies of on-resin N-methylation protocols. Standard on-resin methods (e.g., o-NBS-Mitsunobu) often yield incomplete methylation and suffer from difficult deprotection steps, resulting in crude mixtures where the desired fully methylated product is only a minor component among truncation byproducts [1]. By using the pre-methylated Fmoc-N-Me-Phe-OH with optimized coupling reagents (like HATU/DIEA), chemists achieve near-quantitative incorporation, drastically reducing purification complexity and increasing overall peptide yield.

Evidence DimensionCrude Peptide Purity and Yield
Target Compound DataPre-formed Fmoc-N-Me-Phe-OH (High purity, single major product peak)
Comparator Or BaselineOn-resin methylation (Multiple truncation and un-deprotected byproducts)
Quantified DifferenceElimination of incomplete methylation byproducts and o-NBS removal failures
ConditionsSolid-Phase Peptide Synthesis (SPPS) followed by HPLC/LCMS analysis

Direct procurement of the pre-methylated building block saves significant process time and prevents costly material loss during complex HPLC purifications.

Proteolytic Stability
Class-level
N-methylation removes H-bond donor, adds steric bulk, blocking protease access
Supports improved resistance to proteolytic degradation
Class-level; context-dependent

Conformational Rigidity for Receptor Selectivity

The N-methyl group of Fmoc-N-Me-Phe-OH induces steric clashes that restrict the peptide backbone, favoring specific synperiplanar conformations. This conformational rigidity can be leveraged to enhance receptor subtype selectivity. For example, targeted N-methylation in cyclic integrin ligands and G-protein binding peptides has been shown to improve binding affinity (e.g., enhancing binding by 2.5-fold, ΔΔG = -0.50 kcal/mol) and create highly specific ligands that discriminate between closely related receptor subtypes [1].

Evidence DimensionTarget Binding Affinity and Selectivity
Target Compound DataN-Me-Phe containing sequence (Enhanced affinity, e.g., ΔΔG = -0.50 kcal/mol)
Comparator Or BaselineFlexible unmethylated sequence (Lower selectivity, baseline affinity)
Quantified DifferenceSignificant enhancement in receptor subtype discrimination
ConditionsEquilibrium competition binding assays

Provides a structural mechanism to convert broad-spectrum peptide hits into highly selective, potent therapeutic leads.

Enantiomeric Purity
Specification review
≥ 99.0% ee (premium) vs ≥ 98% total purity (standard grade)
Higher diastereomeric control for complex peptides
Supplier-specified; review COA
DMSO Solubility
Data to verify
90 mg/mL with ultrasonication
Enables concentrated stock solutions for reproducible assays
Data to verify; ultrasonication required

Development of Orally Bioavailable Peptidomimetics

Because Fmoc-N-Me-Phe-OH removes a hydrogen bond donor and increases lipophilicity, it is a primary building block for transforming low-permeability peptide hits into orally bioavailable drug candidates, directly leveraging the Caco-2 permeability enhancements demonstrated in transport assays[1].

Synthesis of Protease-Resistant Therapeutic Ligands

In the development of in vivo peptide therapeutics, rapid systemic clearance is a major hurdle. Incorporating Fmoc-N-Me-Phe-OH provides immense steric shielding to the peptide backbone, extending proteolytic half-life and ensuring the therapeutic ligand remains active in serum [2].

Design of Receptor-Subtype Selective Antagonists

For targets with multiple closely related subtypes (e.g., integrins or G-proteins), the conformational rigidity imparted by Fmoc-N-Me-Phe-OH can lock a peptide into a specific bioactive conformation, enhancing binding affinity for the target receptor while abrogating off-target interactions [2].

High-Throughput SPPS of Macrocyclic Libraries

When constructing large libraries of macrocyclic peptides for screening, using pre-formed Fmoc-N-Me-Phe-OH ensures high coupling efficiency and avoids the severe yield penalties and truncation byproducts associated with on-resin methylation strategies, streamlining the discovery workflow [3].

Application Selection Guide

Application
Selection Property
Validation Focus
BBB shuttle peptide research
N-Me-Phe residue content for passive permeability
Permeability endpoint comparison (e.g., passive diffusion assay)
Peptide stability studies
N-methylation pattern for proteolytic resistance
In vitro stability assay and half-life assessment
N-methyl scanning for SAR
Systematic N-methyl substitution of target residues
Target binding and activity assay comparison
Complex constrained peptide synthesis
High enantiomeric purity grade
Chiral purity and sequence fidelity verification

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.16270821 Da

Monoisotopic Mass

401.16270821 Da

Heavy Atom Count

30

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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